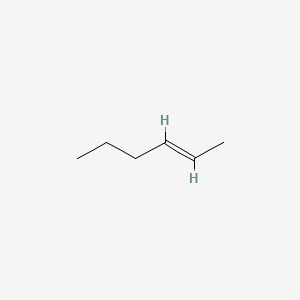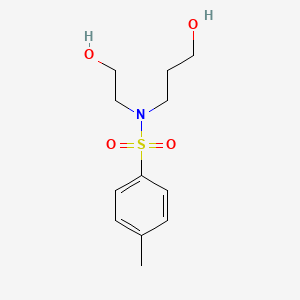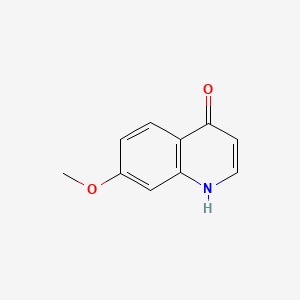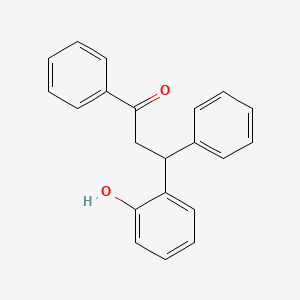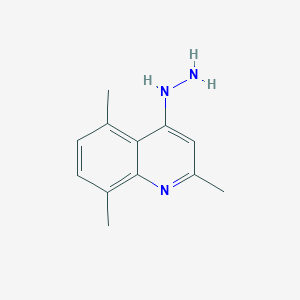![molecular formula C5H12Cl2N2 B3021546 3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 1369494-70-1](/img/structure/B3021546.png)
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Vue d'ensemble
Description
3-Azabicyclo[310]hexan-6-amine dihydrochloride is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system
Mécanisme D'action
Target of Action
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It has been found to be an efficient reuptake inhibitor of serotonin, noradrenaline, and dopamine . It also acts as an antagonist of opioid receptors and the dopamine D3 receptor .
Mode of Action
As a reuptake inhibitor, it likely works by blocking the transporters responsible for the reuptake of neurotransmitters such as serotonin, noradrenaline, and dopamine, thereby increasing their availability in the synaptic cleft . As an antagonist of opioid receptors and the dopamine D3 receptor, it likely binds to these receptors and blocks their activation .
Biochemical Pathways
The biochemical pathways affected by 3-ABH are likely to be those involved in the transmission of signals in the nervous system. By inhibiting the reuptake of serotonin, noradrenaline, and dopamine, 3-ABH could affect the signaling pathways of these neurotransmitters . By acting as an antagonist of opioid receptors and the dopamine D3 receptor, it could affect the signaling pathways of opioids and dopamine .
Result of Action
The result of 3-ABH’s action would depend on the specific context in which it is used. For example, as a reuptake inhibitor of serotonin, noradrenaline, and dopamine, it could potentially be used to treat conditions such as depression, anxiety, and attention-deficit hyperactivity disorder (ADHD) . As an antagonist of opioid receptors and the dopamine D3 receptor, it could potentially be used to treat conditions such as pain and addiction .
Analyse Biochimique
Biochemical Properties
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been identified as a key intermediate in the synthesis of protease inhibitors, such as boceprevir, which is used in the treatment of hepatitis C . The compound’s interaction with protease enzymes involves the inhibition of the enzyme’s active site, thereby preventing the replication of the virus. Additionally, this compound is involved in the synthesis of other antiviral medications, highlighting its versatility in biochemical applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting protease enzymes can lead to alterations in cell signaling pathways that are crucial for viral replication . Furthermore, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes involved in antiviral responses. These cellular effects underscore the compound’s potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with protease enzymes, leading to enzyme inhibition . This inhibition is achieved by the compound’s ability to fit into the enzyme’s active site, thereby blocking substrate access and preventing the catalytic activity of the enzyme. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the expression of genes involved in antiviral defense .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time Long-term studies have shown that the compound can maintain its inhibitory effects on protease enzymes, suggesting its potential for sustained therapeutic applications
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower dosages, the compound effectively inhibits protease activity without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, including potential impacts on liver and kidney function. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes These reactions can lead to the formation of metabolites that may retain biological activity or be further processed for excretion
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it may bind to intracellular proteins that influence its localization and accumulation. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it can interact with target enzymes and proteins Additionally, post-translational modifications or targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis . This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Applications De Recherche Scientifique
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is structurally similar but features additional methyl groups, which can influence its reactivity and applications.
3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride: This derivative includes a benzyl group, which can enhance its binding affinity to certain biological targets.
Uniqueness
3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its applications in drug synthesis make it a valuable compound in both research and industry.
Propriétés
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c6-5-3-1-7-2-4(3)5;;/h3-5,7H,1-2,6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRIDQJWEWKUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)CN1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


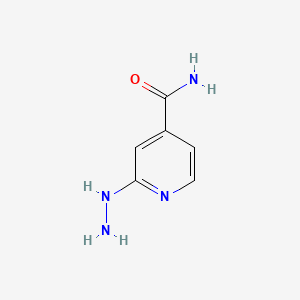
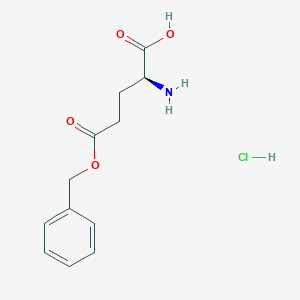

![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B3021469.png)
